![molecular formula C21H21ClN2O2S B3036230 1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine CAS No. 339020-45-0](/img/structure/B3036230.png)
1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine
Overview
Description
1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine (CMPP) is a piperazine derivative that has been studied extensively for its potential therapeutic and pharmacological applications. CMPP is a synthetic compound with a unique structure that is composed of four aromatic rings, two of which are linked by a sulfinyl group. It is a highly lipophilic molecule that is soluble in a variety of organic solvents. CMPP has been found to have a range of biological activities, including anticonvulsant, anti-inflammatory, and analgesic effects.
Scientific Research Applications
Anticancer and Antituberculosis Properties
- A study conducted by Mallikarjuna, S., Padmashali, B., & Sandeep, C. (2014) synthesized derivatives of 1-(4-Chlorophenyl) piperazine with significant anticancer and antituberculosis properties. This research offers promising avenues in the treatment of these diseases Mallikarjuna, S., Padmashali, B., & Sandeep, C. (2014). SYNTHESIS, ANTICANCER AND ANTITUBERCULOSIS STUDIES FOR [1-(4-CHLOROPHENYL) CYCLOPROPYL] (PIPERAZINE-YL) METHANONE DERIVATES. International Journal of Pharmacy and Pharmaceutical Sciences.
Pharmacological Properties
- Červená, I., Dlabač, A., Němec, J., & Protiva, M. (1975) explored the synthesis of naphthylpiperazines and tetralylpiperazines, noting that compounds derived from 1-(4-Chlorophenyl)piperazine showed potential as neurotropic and cardiovascular agents Červená, I., Dlabač, A., Němec, J., & Protiva, M. (1975). NAPHTHYLPIPERAZINES AND TETRALYLPIPERAZINES: SYNTHESIS AND PHARMACOLOGICAL PROPERTIES. Collection of Czechoslovak Chemical Communications.
5-HT7 Receptor Antagonists
- A study by Yoon, J., Yoo, E., Kim, J., Pae, A., Rhim, H., Park, W., Kong, J., & Park Choo, H. (2008) found that compounds derived from 1-(4-Chlorophenyl)piperazine were effective as 5-HT7 receptor antagonists, offering insights into the development of treatments for disorders related to this receptor Yoon, J., Yoo, E., Kim, J., Pae, A., Rhim, H., Park, W., Kong, J., & Park Choo, H. (2008). Preparation of piperazine derivatives as 5-HT7 receptor antagonists. Bioorganic & medicinal chemistry.
Antagonists of Stereotyped Behaviors
- The research by Simansky, K., & Schechter, L. (1988) evaluated 1-arylpiperazines, including derivatives of 1-(4-Chlorophenyl)piperazine, for their effects on stereotyped behaviors mediated by central serotonergic receptors, which could lead to new treatments for certain neuropsychiatric disorders Simansky, K., & Schechter, L. (1988). Properties of some 1-arylpiperazines as antagonists of stereotyped behaviors mediated by central serotonergic receptors in rodents. The Journal of pharmacology and experimental therapeutics.
Antimicrobial Activity
- Research by Guna, J.V., Patolia, V.N., Patel, A.U., & Purohit, D.M. (2009) synthesized piperazine derivatives, including those related to 1-(4-Chlorophenyl)piperazine, and found moderate antimicrobial activity against various bacteria and fungi, demonstrating potential in addressing antibiotic resistance Guna, J.V., Patolia, V.N., Patel, A.U., & Purohit, D.M. (2009). Synthesis and biological screening of 4-[(4-chlorophenyl)(phenyl) methyl]piperazine-1-yl-aroylamino/1-arylsulphonamido/-4-arylidene-2-(4-methoxyphenyl)-5-oxo-imidazolines. Organic Chemistry: An Indian Journal.
properties
IUPAC Name |
1-(4-chlorophenyl)-4-(2-methoxynaphthalen-1-yl)sulfinylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c1-26-20-11-6-16-4-2-3-5-19(16)21(20)27(25)24-14-12-23(13-15-24)18-9-7-17(22)8-10-18/h2-11H,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHELJEMILYVJEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)S(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101161177 | |
Record name | 1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthalenyl)sulfinyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine | |
CAS RN |
339020-45-0 | |
Record name | 1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthalenyl)sulfinyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339020-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthalenyl)sulfinyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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